molecular formula C18H20ClNO3 B1574179 CB5468139

CB5468139

Cat. No.: B1574179
M. Wt: 333.8093
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CB5468139 is a naphthoquinone-based small molecule identified as a potent and selective inhibitor of sphingosine kinase 1 (SphK1), a key enzyme in the sphingolipid metabolic pathway. It exhibits high potency towards SphK1 with a reported Ki of 0.3 µM, while showing no significant effect on SphK2 activity at concentrations up to 100 µM, highlighting its notable isoform selectivity . SphK1 is overexpressed in many cancers and is a promising therapeutic target because it catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), shifting the sphingolipid rheostat towards pro-survival and pro-proliferative signaling . By inhibiting SphK1, this compound disrupts this balance, potentially reducing S1P and increasing levels of pro-apoptotic ceramides . In research applications, this compound serves as a valuable chemical tool for probing the complex biology of the S1P signaling pathway. Its naphthoquinone structure is a known pharmacophore that contributes to its mechanism of action . Researchers have utilized this compound as a structural lead for developing new inhibitor frameworks, such as quinoline-5,8-diones, to explore novel chemical space for SphK inhibition . Beyond its primary target, this compound has also been reported to inhibit other kinases, including Met, MST2, and CLK1, which should be considered when designing experiments and interpreting results . Moderate cytotoxicity has been observed in vitro, with the compound reducing proliferation of A498 kidney adenocarcinoma cells (EC50 = 10–15 μM) . This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8093

SMILES

CC(N(C(C(Cl)C(C1=C2C=CC=C1)=O)C2=O)C3CCCCC3)=O

Appearance

white solid powder

Synonyms

CB5468139;  CB-5468139;  CB 5468139.; N-(3-chloro-1,4-dioxo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-cyclohexylacetamide

Origin of Product

United States

Scientific Research Applications

Inhibition of Tumor Growth

Studies have demonstrated that CB5468139 effectively reduces the viability of various cancer cell lines, including:

  • A498 (Renal Cell Carcinoma) : Significant reduction in cell proliferation was observed when treated with this compound.
  • C6 Glioma Cells : The compound induced morphological changes consistent with apoptosis, such as DNA fragmentation.
Cell Line Type of Cancer Effect of this compound
A498Renal Cell CarcinomaReduced cell proliferation
C6GliomaInduced apoptosis

Case Study: Colon Cancer

In a mouse model of colon cancer, genetic knockdown studies indicated that inhibition of SK1 led to significant protection against tumor development. This suggests that compounds like this compound could be pivotal in developing therapies for colon cancer.

Neurodegenerative Diseases

Research indicates that sphingosine kinase activity is involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By inhibiting SK1, this compound may offer therapeutic benefits by reducing neuroinflammation and promoting neuronal survival.

Disease Potential Application
Alzheimer's DiseaseReducing neuroinflammation
Parkinson's DiseasePromoting neuronal survival

Inflammatory Diseases

This compound has potential applications in treating inflammatory diseases due to its ability to modulate immune responses. By inhibiting SK1, it may reduce the production of pro-inflammatory cytokines.

Inflammatory Condition Expected Outcome
Rheumatoid ArthritisDecreased inflammation
Inflammatory Bowel DiseaseReduced cytokine production

Summary of Findings

The applications of this compound span multiple fields, primarily focusing on oncology and neurodegenerative diseases. Its selective inhibition of SK1 presents a promising avenue for therapeutic development.

Comparison with Similar Compounds

Cellular Effects :

  • Sphingolipid Modulation : Reduces intracellular S1P by <20%, compared to >90% reduction by SK1/2-dual inhibitors (e.g., SKI-II) or SK2-selective inhibitors (e.g., ABC294640). It moderately increases total ceramide levels (~30–60%) .
  • Anti-Proliferative Activity : Inhibits cancer cell proliferation but with weaker effects on migration and cell cycle arrest compared to SK2-selective inhibitors .
  • Signaling Pathways : Partially suppresses AKT phosphorylation but has minimal impact on STAT3 or ERK pathways .

Comparison with Similar Compounds

Inhibitor Profiles and Selectivity

Table 1: Inhibitor Profiles of CB5468139 and Key Comparators

Compound Target Selectivity Mechanism IC50 (SK1/SK2) Ki (SK1/SK2) Off-Target Kinase Inhibition
This compound SK1-selective ATP-competitive 2 µM / >100 µM N/A 12/65 kinases at 2 µM
ABC294640 SK2-selective Sphingosine-competitive >100 µM / 40 µM 9.3 µM (SK2) Minimal
SKI-II SK1/2-dual Sphingosine-competitive 35 µM / 20 µM 4.2 µM / 3.1 µM Moderate
ABC294735 SK1/2-dual Sphingosine-competitive 10 µM / 10 µM 1.5 µM / 1.2 µM Minimal
DMS SK1/2-dual Sphingosine-competitive 60 µM / 20 µM 16 µM / 14 µM Broad (e.g., PKC)

Functional and Pharmacological Comparisons

Table 2: Cellular and Pharmacological Effects

Compound S1P Reduction (%) Ceramide Increase (%) Cell Cycle Effects Clinical Status
This compound <20 30–60 Mild S-phase accumulation Preclinical
ABC294640 >90 200 G1 arrest Phase 1 trials
SKI-II >90 30–60 S-phase arrest Preclinical
DMS N/A Minimal Apoptosis (20% cells) Preclinical

Key Findings:

ABC294640 (SK2-Selective): Exhibits superior efficacy in reducing S1P and elevating ceramides, driving G1 arrest and apoptosis .

SKI-II and ABC294735 (Dual Inhibitors) :

  • Broadly suppress SK1/2 activity but lack isoform selectivity, limiting therapeutic utility due to systemic S1P depletion, which may impair vascular and immune function .

DMS (Pan-Inhibitor): Non-selective inhibition of SKs and protein kinases (e.g., PKC) leads to apoptosis but complicates mechanistic studies .

This compound Limitations: Off-target kinase inhibition and weak S1P reduction suggest its phenotypic effects (e.g., LC3 cleavage) may stem from non-SK1 pathways . ATP-competitive design contrasts with sphingosine-targeting inhibitors, which show cleaner pharmacological profiles .

Preparation Methods

Sonogashira Coupling and Catalytic Hydrogenation

  • The Sonogashira coupling is employed to attach alkynyl groups to aryl iodides or bromides, creating key intermediates.
  • For example, 1-bromo-4-iodobenzene undergoes sequential Sonogashira reactions with alkynes to build dialkyne intermediates.
  • Subsequent catalytic hydrogenation converts alkynes to saturated alkyl chains, essential for the lipophilic tail of this compound analogues.

Nucleophilic Substitution (S_N2) Reactions

  • Mesylate intermediates derived from alcohol precursors are subjected to nucleophilic substitution with amines such as 4-hydroxypiperidine or 4-aminopiperidine.
  • This step introduces the polar headgroup, critical for binding to the enzyme active site.

Functional Group Modifications

  • The hydroxyl group on the piperidinyl moiety can be replaced by azido, amino, fluoro, keto, or methoxy groups via mesylation followed by substitution or oxidation.
  • For example, azide substitution is achieved by reacting mesylates with sodium azide in DMF.
  • Oxidation to keto derivatives is performed using pyridinium chlorochromate.

Click Chemistry for Triazole Formation

  • Copper-catalyzed Huisgen azide-alkyne cycloaddition ("click" reaction) is used to form 1,2,3-triazole rings, which serve as bioisosteres or structural motifs enhancing binding.
  • This involves reacting aryl azides with terminal alkynes in the presence of CuSO4 and sodium ascorbate in a biphasic solvent system (e.g., DCM:H2O 1:1).

Representative Synthetic Scheme (Simplified)

Step Reaction Type Starting Material(s) Product/Intermediate Notes
1 Sonogashira coupling Aryl iodide + terminal alkyne Alkynyl aryl intermediate Pd-catalyzed, forms C-C bond
2 Catalytic hydrogenation Alkynyl intermediate Alkyl aryl intermediate Pd/C catalyst, reduces alkyne to alkane
3 Mesylation Alcohol intermediate Mesylate intermediate Converts -OH to good leaving group
4 Nucleophilic substitution (S_N2) Mesylate + amine (e.g., piperidine) Amino-substituted product Introduces polar headgroup
5 Functional group modification Amino-substituted product Azido, amino, fluoro, keto derivatives Via substitution or oxidation
6 Click chemistry (if applicable) Azide + terminal alkyne 1,2,3-Triazole derivative Cu-catalyzed cycloaddition

Research Findings on Preparation and Activity

  • The synthetic modifications of this compound analogues have demonstrated that the length and nature of the lipophilic tail, the identity of the polar headgroup, and the presence of functional groups such as hydroxyl or azido critically influence the inhibitory activity against SK1 and SK2.
  • For example, replacing the 4-hydroxyl group with azido or amino groups reduces SK1 inhibition potency but can retain selectivity.
  • Alkyl chain length affects potency; an n-octyl group is optimal for SK1 inhibition, while shorter or longer chains reduce activity.
  • Triazole-containing derivatives synthesized via click chemistry show moderate to good yields (45–89%) and provide a versatile scaffold for further optimization.
  • The synthetic routes are reproducible and scalable, employing standard organic synthesis techniques and commercially available starting materials.

Data Table: Summary of Key Synthetic Variants and Their Effects on SK1 Inhibition

Compound ID Modification Synthetic Method SK1 Inhibition (IC50 or % Inhibition) Notes
This compound Parent compound Standard synthesis (as above) IC50 ~ low micromolar range Selective SK1 inhibitor
RB-026 Methyl substituent on benzene Sonogashira + S_N2 >6-fold decrease in SK1 inhibition Smaller alkyl group reduces activity
RB-032 4-aminopiperidinyl headgroup Mesylation + substitution Reduced SK1 inhibition Amino substitution less potent than OH
RB-054 Triazole ring with pyridine Click chemistry + hydrogenation Moderate inhibition Click chemistry yields 45–89% isolated yield
RB-035 Keto group replacing OH Oxidation (PCC) Increased SK2 inhibition, loss of selectivity Alters isoform selectivity

Q & A

Q. How should researchers mitigate bias in interpreting this compound’s therapeutic potential?

  • Methodological Answer : Pre-register hypotheses and analysis plans on platforms like Open Science Framework. Use blinded data analysis for in vivo studies. Disclose funding sources and conflicts of interest in publications. Validate findings in orthogonal assays (e.g., CRISPR-mediated SK1/SK2 knockdown) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CB5468139
Reactant of Route 2
CB5468139

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.